molecular formula C13H12N2O B1361364 2-Phenylazo-4-methylphenol CAS No. 952-47-6

2-Phenylazo-4-methylphenol

Cat. No. B1361364
CAS RN: 952-47-6
M. Wt: 212.25 g/mol
InChI Key: NJOXSODFMZIZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylazo-4-methylphenol, also known as 2-Hydroxy-5-methylazobenzene or 4-methyl-2-phenyldiazenylphenol, is a chemical compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 g/mol . The compound appears green-yellow and is soluble in ethanol, acetone, and benzene, forming a green light yellow solution . It is hardly soluble in hot water and is not soluble in organic solvents .


Synthesis Analysis

The synthesis of 2-Phenylazo-4-methylphenol involves complex reactions . For instance, one study describes the reaction of 2-(2′-carboxyphenylazo)-4-methylphenol (H2L, 1) with trans-[Pd(PPh3)2Cl2] in refluxing ethanol in the presence of triethylamine .


Molecular Structure Analysis

The InChI code for 2-Phenylazo-4-methylphenol is 1S/C13H12N2O/c1-10-7-8-13(16)12(9-10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3/b15-14+ . The compound has a phenolate oxygen, azo nitrogens, and carboxylate oxygens as potential donor sites .


Chemical Reactions Analysis

The compound exhibits different reactions in various conditions . For example, it turns red light brown in concentrated sulfuric acid and orange brown in hot concentrated hydrochloric acid . It forms a red-orange solution in 2% hot sodium hydroxide .


Physical And Chemical Properties Analysis

2-Phenylazo-4-methylphenol has a molecular weight of 212.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 212.094963011 g/mol .

Scientific Research Applications

Chemical Transformations and Complex Formation

  • Oxidative Migration and Chemical Transformations : 2-Phenylazo-4-methylphenol undergoes unique chemical transformations, such as oxidative migration of methyl groups when reacted with certain metal complexes like ruthenium and osmium, leading to the formation of new compounds (Acharyya et al., 2003).

  • Formation of Ruthenium and Osmium Complexes : This compound forms a variety of complexes with metals like ruthenium and osmium, which show interesting structural and electronic properties. These complexes are formed through reactions like C-C coupling and N=N cleavage, which are significant for their electrochemical and spectral properties (Halder et al., 2006).

Antifungal and Biodegradation Applications

  • Antifungal Potential : Some derivatives of phenyl-azo phenol, like 2-Phenylazo-4-methylphenol, have shown promising antifungal activities against various phytopathogenic fungi, indicating their potential as agricultural fungicides (Xu & Zeng, 2010).

  • Biodegradation by Fungi : The white rot fungus Phanerochaete chrysosporium can extensively mineralize azo dyes like 2-Phenylazo-4-methylphenol, suggesting potential applications in bioremediation of dye-contaminated environments (Spadaro et al., 1992).

Spectroscopic Analysis and Electrochemical Studies

  • Spectroscopic Analysis : Studies on tyrosine derivatives, including compounds similar to 2-Phenylazo-4-methylphenol, have provided insights into the role of covalent linkages in biological molecules like cytochrome c oxidase (Voicescu et al., 2009).

  • Electrochemical Sensor Development : The compound has been used in the development of electrochemical sensors, such as for the determination of water pollutants (Karimi-Maleh et al., 2019).

Medicinal Chemistry and Cytotoxicity Studies

  • Antitumor Activity : Some benzothiazoles, structurally related to 2-Phenylazo-4-methylphenol, have shown potent antitumor activity, indicating the relevance of this class of compounds in medicinal chemistry (Leong et al., 2003).

  • otoxic properties against cancer cell lines, highlighting their potential in cancer therapy research (Roy et al., 2018).

Safety And Hazards

The compound is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-methyl-2-phenyldiazenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-7-8-13(16)12(9-10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOXSODFMZIZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870816
Record name 4-Methyl-2-(phenyldiazenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylazo-4-methylphenol

CAS RN

952-47-6
Record name 4-Methyl-2-(2-phenyldiazenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-methylazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylazo-4-methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-2-(phenyldiazenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Phenylazo-4-methylphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Phenylazo-4-methylphenol
Reactant of Route 3
Reactant of Route 3
2-Phenylazo-4-methylphenol
Reactant of Route 4
Reactant of Route 4
2-Phenylazo-4-methylphenol
Reactant of Route 5
Reactant of Route 5
2-Phenylazo-4-methylphenol
Reactant of Route 6
Reactant of Route 6
2-Phenylazo-4-methylphenol

Citations

For This Compound
23
Citations
JT Chamberlain - 1952 - search.proquest.com
… Methylation of a hydroxyl group in ortho position to the azo group, eg in 2-phenylazo-4-methylphenol, results in a larger displacement of both the B- and K-bands to shorter wavelengths …
Number of citations: 0 search.proquest.com
RT Pardasani, P Pardasani, RT Pardasani… - Magnetic Properties of …, 2017 - Springer
Magnetic properties of mixed ligand tris chelate of ruthenium(III) with acetylacetone and 2-(phenylazo)- 4-methylphenol Page 1 Magnetic properties of mixed ligand tris chelate of ruthenium(III) …
Number of citations: 0 link.springer.com
S Halder, R Acharyya, SM Peng, GH Lee… - Inorganic …, 2006 - ACS Publications
Reaction of 2-(4‘-R-phenylazo)-4-methylphenols (R = OCH 3 , CH 3 , H, Cl, and NO 2 ) with [Ru(dmso) 4 Cl 2 ] affords a family of five ruthenium(III) complexes, containing a 2-(arylazo)…
Number of citations: 25 pubs.acs.org
KC Kalia, A Chakravorty - Inorganica Chimica Acta, 1968 - Elsevier
Tris-chelates of cobalt(III) derived from a few 2-arylazophenols are reported. A convenient method of synthesis involves the reaction of hexamminecobalt(III) chloride with the sodium salt …
Number of citations: 2 www.sciencedirect.com
US Agarwalla - 2014 - ir.nbu.ac.in
Chapter II deals with C (phenyl)-H bond activation of arylazophenol by platinum (II) at room temperature under different reaction conditions. The cycloplatinates have been synthesized …
Number of citations: 0 ir.nbu.ac.in
JIG Cadogan, CD Murray, JT Sharp - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… Further, 4-phenylazo-l-naphthol, 2phenylazo-l-naphthol, and 2-phenylazo-4-methylphenol all gave the benzenediazonium cation on nitrosation in benzene, using pentyl nitrite as well …
Number of citations: 2 pubs.rsc.org
R Acharyya, F Basuli, RZ Wang, TCW Mak… - Inorganic …, 2004 - ACS Publications
Reaction of 2-(arylazo)phenols with [Ir(PPh 3 ) 3 Cl] in refluxing ethanol in the presence of a base (NEt 3 ) affords complexes of three different types, viz. [Ir(PPh 3 ) 2 (NO−R)(H)Cl] (R = …
Number of citations: 59 pubs.acs.org
P Gupta, S Dutta, F Basuli, SM Peng, GH Lee… - Inorganic …, 2006 - ACS Publications
Reaction of 2-(arylazo)phenols with [Ru(PPh 3 ) 2 (CO) 2 Cl 2 ] affords a family of organometallic complexes of ruthenium(II) of type [Ru(PPh 3 ) 2 (CO)(CNO−R)], where the 2-(arylazo)…
Number of citations: 39 pubs.acs.org
P Qi, Q Zhou, G Chen, Z Lin, J Zhao, H Xu, H Gao… - Food Chemistry, 2023 - Elsevier
Public exposure to synthetic dyes through foods has attracted ongoing and serious attention. Here we developed and validated a simultaneous screening and quantitation method for …
Number of citations: 0 www.sciencedirect.com
E Sawicki, H Johnson - Microchemical Journal, 1964 - Elsevier
Abstract Characterization through low-temperature fluorescence and phosphorescence properties of aromatic molecules under neutral, acid, and alkaline conditions has been …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.